

Application Notes and Protocols for 4-Ethyl-2,4-dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2,4-dimethylhexane**

Cat. No.: **B12654297**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited information regarding specific experimental applications of **4-Ethyl-2,4-dimethylhexane** in drug development, signaling pathway analysis, or as a key reagent in synthetic protocols. The information provided herein is based on its known physicochemical properties and the general characteristics of branched alkanes. The protocols described are generalized examples and should be adapted and validated for specific research needs.

Physicochemical Properties of 4-Ethyl-2,4-dimethylhexane

4-Ethyl-2,4-dimethylhexane is a branched-chain alkane. Its properties are summarized in the table below, derived from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) These characteristics are typical of a non-polar, volatile organic compound.

Property	Value
CAS Number	52897-03-7
Molecular Formula	C ₁₀ H ₂₂
Molecular Weight	142.28 g/mol [1] [5]
Boiling Point	161.1 °C at 760 mmHg [1] [2] [3] [4]
Density	0.733 g/cm ³ [1] [4]
Flash Point	41.4 °C [1] [4]
Vapor Pressure	3.01 mmHg at 25 °C [4]
LogP (Octanol-Water Partition Coefficient)	3.85880 [1] [4]
Refractive Index	1.412 [1]
SMILES	CCC(C)(CC)CC(C)C [1] [5]
InChIKey	SIKFMUYSQCEQOO-UHFFFAOYSA-N [1] [2] [5]

Potential Applications in a Research Context

While specific protocols are not readily available, the properties of **4-Ethyl-2,4-dimethylhexane** suggest potential utility in the following general areas:

- Non-Polar Solvent: As a branched alkane, it is a non-polar solvent. It could potentially be used in applications requiring the dissolution of non-polar substances like oils, fats, and other hydrocarbons.[\[8\]](#) This could include use as a reaction medium for organic synthesis involving non-polar reagents, or in extraction and chromatography.[\[9\]](#)
- Reference Standard in Gas Chromatography (GC): The NIST Chemistry WebBook lists Kovats retention indices for **4-Ethyl-2,4-dimethylhexane** on non-polar columns.[\[2\]](#)[\[10\]](#) This indicates its use as a reference compound for the identification and quantification of components in complex hydrocarbon mixtures, such as fuels or environmental samples.

Data Presentation: Gas Chromatography Data

Column Type	Temperature (°C)	Kovats Retention Index (RI)
Standard Non-Polar	100	921
Standard Non-Polar	60	921
Semi-Standard Non-Polar	Not Specified	920.7, 921

Data sourced from NIST and PubChem databases.[\[2\]](#)[\[5\]](#)

Generalized Experimental Protocol: Liquid-Liquid Extraction

The following is a generalized protocol for the use of a non-polar solvent like **4-Ethyl-2,4-dimethylhexane** to extract a non-polar compound from an aqueous solution. This is a hypothetical application and must be optimized for any specific use case.

Objective: To separate a non-polar target compound from an aqueous matrix.

Materials:

- Aqueous solution containing the target compound
- **4-Ethyl-2,4-dimethylhexane** (or another suitable non-polar solvent)
- Separatory funnel (appropriate size for the volume)
- Beakers and Erlenmeyer flasks
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)
- Rotary evaporator
- Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

- Preparation: Ensure all glassware is clean and dry. Perform the extraction in a chemical fume hood.
- Loading: Transfer the aqueous solution containing the target compound into the separatory funnel.
- Solvent Addition: Add a volume of **4-Ethyl-2,4-dimethylhexane** to the separatory funnel. A typical starting ratio is 1:1 (organic solvent to aqueous solution), but this may need optimization.
- Extraction: Stopper the separatory funnel and gently invert it, ensuring to vent frequently by opening the stopcock to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.
- Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer containing the extracted compound will be on top.
- Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing the target compound into a clean Erlenmeyer flask.
- Repeat Extraction (Optional): For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-6) can be repeated 1-2 more times with fresh organic solvent. Combine all organic extracts.
- Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it sit for 5-10 minutes. The drying agent should move freely when the solution is clear.
- Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the **4-Ethyl-2,4-dimethylhexane** using a rotary evaporator to isolate the non-polar target compound.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for a liquid-liquid extraction using a non-polar solvent.

Conclusion on Data Availability

Extensive searches of scientific and chemical databases indicate that **4-Ethyl-2,4-dimethylhexane** is not a commonly used compound in drug development, signaling pathway research, or as a primary reagent in published experimental protocols for an audience of researchers and scientists in these fields. Its documented use is primarily as a reference compound in analytical techniques like gas chromatography. While its physicochemical properties suggest it could function as a non-polar solvent, specific application notes detailing its use in this capacity are not available. Researchers interested in using this compound should consider its properties in the context of general procedures for branched alkanes and perform thorough optimization and validation for any new application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Hexane, 4-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 3. 4-ethyl-2,4-dimethylhexane [chemister.ru]
- 4. lookchem.com [lookchem.com]

- 5. 4-Ethyl-2,4-dimethylhexane | C10H22 | CID 521420 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 4-ethyl-2,4-dimethylhexane | CAS#:52897-03-7 | ChemsrC [chemsrc.com]
- 7. 4-ethyl-2,4-dimethylhexane [chemicalbook.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Hexane, 4-ethyl-2,4-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Ethyl-2,4-dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12654297#experimental-protocols-using-4-ethyl-2,4-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com